Product packaging for 3-Benzo[1,3]dioxol-5-ylpyridine(Cat. No.:)

3-Benzo[1,3]dioxol-5-ylpyridine

Cat. No.: B8653283
M. Wt: 199.20 g/mol
InChI Key: WWOYLDUWPSQRRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzo[1,3]dioxol-5-ylpyridine is a chemical building block of high interest in medicinal chemistry and materials science research. Its core structure, which incorporates a pyridine ring and a benzodioxole group, is a key feature in compounds studied for their biological activity and utility in forming metal-organic complexes. The benzo[1,3]dioxol-5-yl (or piperonyl) moiety is a common pharmacophore in medicinal chemistry. Research on analogous structures, particularly chalcones, demonstrates significant potential in anticancer applications. These compounds have been synthesized and evaluated for their anti-tumor properties, with some derivatives showing promising activity in molecular docking studies, suggesting a potential mechanism involving interaction with specific enzyme targets . This makes the structural class a valuable scaffold for designing new therapeutic agents in early-stage discovery research . Beyond pharmaceutical research, this compound serves as a versatile precursor for synthesizing sophisticated ligands in coordination chemistry. The molecular framework is analogous to tridentate ligands used to create coordination complexes with metals like nickel(II) . In such complexes, the nitrogen atoms from heterocyclic groups coordinate to the metal center to form pseudooctahedral coordination spheres . These metal complexes are investigated for a range of properties, including their potential in catalysis and molecular magnetism, with their supramolecular assembly into layered structures being a key area of study . This product is sold for research purposes only, strictly within a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. The buyer assumes all responsibility for ensuring safe handling and for confirming the product's identity and purity for their specific research application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO2 B8653283 3-Benzo[1,3]dioxol-5-ylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)pyridine

InChI

InChI=1S/C12H9NO2/c1-2-10(7-13-5-1)9-3-4-11-12(6-9)15-8-14-11/h1-7H,8H2

InChI Key

WWOYLDUWPSQRRH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN=CC=C3

Origin of Product

United States

Synthetic Methodologies for 3 Benzo 1 2 Dioxol 5 Ylpyridine and Its Direct Precursors

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-benzo nih.govrsc.orgdioxol-5-ylpyridine primarily identifies the carbon-carbon bond between the pyridine (B92270) and benzodioxole rings as the key disconnection point. This leads to two main synthetic pathways:

Disconnection of the C-C Biaryl Bond: This is the most common approach, which simplifies the target molecule into a pyridyl component and a benzo nih.govrsc.orgdioxole component. Each of these can act as either the nucleophile or the electrophile in a cross-coupling reaction. For example, 3-pyridylboronic acid can be coupled with a 5-halobenzo nih.govrsc.orgdioxole, or conversely, benzo nih.govrsc.orgdioxol-5-ylboronic acid can be reacted with a 3-halopyridine. wikipedia.orglibretexts.org

Ring-Formation Strategies: An alternative disconnection involves the formation of one of the heterocyclic rings. This can be approached by constructing the pyridine ring onto a pre-existing benzo nih.govrsc.orgdioxole structure, or by forming the benzo nih.govrsc.orgdioxole ring on a pyridine core. acsgcipr.orggoogle.com

Carbon-Carbon Bond Forming Reactions for Biaryl Linkage

The formation of the carbon-carbon bond between the two aromatic systems is a critical step in the synthesis of 3-benzo nih.govrsc.orgdioxol-5-ylpyridine.

The Suzuki-Miyaura coupling is a highly effective palladium-catalyzed reaction for forming C-C bonds between aryl groups. wikipedia.orglibretexts.org This method is widely used for synthesizing biaryl compounds due to its tolerance of various functional groups and relatively mild reaction conditions. wikipedia.orglibretexts.orgfiveable.me The reaction typically involves a boronic acid and an organohalide. wikipedia.orglibretexts.org

Table 1: Key Components in Suzuki-Miyaura Coupling

Component Function Examples
Palladium CatalystFacilitates the reactionPd(PPh₃)₄, Pd₂(dba)₃
Organoboron CompoundNucleophilic partner3-Pyridylboronic acid
OrganohalideElectrophilic partner5-Bromobenzo nih.govrsc.orgdioxole
BaseActivates the boronic acidK₂CO₃, K₃PO₄
SolventReaction mediumToluene, THF, Dioxane

Source: wikipedia.orgbeilstein-journals.org

The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone with an aromatic carbonyl compound that does not have an α-hydrogen. wikipedia.org This reaction is useful for creating chalcones, which are precursors for pyridine synthesis. For instance, benzo nih.govrsc.orgdioxole-5-carbaldehyde can be reacted with an acetylpyridine to form a chalcone (B49325), which can then be cyclized to form a pyridine ring. rsc.org

Enolates are versatile nucleophiles in organic synthesis. masterorganicchemistry.com In the context of synthesizing precursors for 3-benzo nih.govrsc.orgdioxol-5-ylpyridine, a lithium enolate of a ketone can be used in an aldol (B89426) addition reaction. For example, the lithium enolate of 4-(benzo[d] nih.govrsc.orgdioxol-5-yl)butan-2-one can react with another ketone, followed by dehydration, to form a more complex structure. mdpi.com The formation of enolates is typically achieved by using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). libretexts.org

Ring-Forming and Cyclization Reactions to Construct the Pyridine or Benzonih.govrsc.orgdioxole Moieties

The synthesis can also be approached by forming one of the rings as a final step.

Pyridine Ring Synthesis: The pyridine ring can be constructed through various methods, including the Hantzsch synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. pharmaguideline.com Other methods include reactions of 1,5-dicarbonyl compounds with ammonia. baranlab.org

Benzo nih.govrsc.orgdioxole Ring Synthesis: The benzo nih.govrsc.orgdioxole ring is typically formed by the reaction of a catechol (1,2-dihydroxybenzene) with a dihalomethane in the presence of a base. google.com This method can be applied to a pyridine-substituted catechol to form the final product.

Stereoselective Synthesis Approaches for Analogous Scaffolds

While 3-benzo nih.govrsc.orgdioxol-5-ylpyridine itself is achiral, the synthesis of chiral derivatives is an important area of research. numberanalytics.com Axially chiral biaryls are a key feature in many biologically active compounds and ligands used in asymmetric synthesis. nih.govrsc.org Stereoselective synthesis can be achieved through several methods:

Asymmetric Suzuki-Miyaura Coupling: This approach uses a chiral palladium catalyst to control the stereochemistry of the C-C bond formation, leading to the synthesis of axially chiral biaryl compounds. nih.govbeilstein-journals.org

Ring Construction: Stereoselective cycloaddition reactions, such as the [2+2+2] cycloaddition of alkynes, can be used to construct a new aromatic ring with controlled stereochemistry. rsc.org

Development and Optimization of Novel Synthetic Routes

The creation of 3-benzo Current time information in Denbighshire, GB.youtube.comdioxol-5-ylpyridine, a compound with significant potential in various chemical industries, relies on the continual development and refinement of synthetic strategies. Research in this area is primarily focused on enhancing the efficiency of the carbon-carbon bond formation between the pyridine and benzo Current time information in Denbighshire, GB.youtube.comdioxole rings.

Catalyst Systems and Ligand Design for Efficiency

Transition-metal-catalyzed cross-coupling reactions are the cornerstone of synthesizing 3-benzo Current time information in Denbighshire, GB.youtube.comdioxol-5-ylpyridine. Among these, the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halide mediated by a palladium catalyst, is a prevalent method. nih.gov

The success of these reactions is intrinsically linked to the catalyst system, a combination of a metal precursor and a ligand. rsc.org Palladium(II) acetate (B1210297) (Pd(OAc)2) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) are commonly utilized as effective catalyst precursors. researchgate.net

Ligand design plays a pivotal role in the efficiency of the catalytic process. youtube.com Phosphine-based ligands are frequently employed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. rsc.org While triphenylphosphine (B44618) (PPh3) is a conventional option, the development of more complex, bulky biarylphosphine ligands like SPhos and XPhos has led to significant improvements in reaction yields and catalyst turnover numbers. youtube.com These advanced ligands, characterized by their steric bulk and electron-rich nature, enhance the efficiency of the catalytic cycle. researchgate.net

Reaction Condition Optimization (e.g., Solvent Effects, Temperature, Pressure)

Optimizing reaction conditions is crucial for maximizing the yield and purity of 3-benzo Current time information in Denbighshire, GB.youtube.comdioxol-5-ylpyridine. covasyn.com Key parameters that are meticulously adjusted include the solvent, base, temperature, and reaction duration.

Solvent Effects: The choice of solvent significantly impacts the reaction. A common approach involves using a mixture of a polar aprotic solvent like 1,4-dioxane (B91453) or dimethylformamide (DMF) with water. researchgate.net The aqueous component is vital for dissolving the inorganic base, a necessary step for the reaction to proceed.

Base: An appropriate base is essential for activating the boronic acid. Common choices include sodium carbonate (Na2CO3), potassium carbonate (K2CO3), and potassium phosphate (B84403) (K3PO4). researchgate.net The properties of the base can influence the reaction speed and catalyst stability.

Temperature: Temperature is a critical factor. While higher temperatures can accelerate the reaction, they may also lead to the degradation of the catalyst and the formation of unwanted byproducts. isef.net The optimal temperature is therefore carefully determined for each specific reaction setup, typically falling within the range of 80 °C to 120 °C.

Pressure: Most Suzuki-Miyaura couplings for synthesizing compounds of this nature are conducted at atmospheric pressure. However, in cases involving volatile substances, the reaction may be performed under a sealed atmosphere to prevent their loss.

Below is an illustrative data table showing a hypothetical optimization study for the Suzuki-Miyaura coupling to form a biaryl system.

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of 3-benzo Current time information in Denbighshire, GB.youtube.comdioxol-5-ylpyridine is aimed at minimizing the environmental footprint of the process. nih.gov Key aspects of this approach include:

Atom Economy: This principle focuses on designing synthetic routes that incorporate the maximum amount of starting materials into the final product. Cross-coupling reactions generally exhibit good atom economy.

Use of Safer Solvents: Efforts are being made to replace hazardous organic solvents with more environmentally benign alternatives. biosynce.com Research into conducting Suzuki-Miyaura couplings in water or with biodegradable solvents is an active area of investigation. researchgate.net

Energy Efficiency: The development of highly active catalysts that function effectively at lower temperatures and pressures is a key goal to reduce energy consumption. rsc.org

Catalyst Recycling: The design of heterogeneous catalysts or systems that allow for easy separation and reuse of the catalyst is a significant aspect of green synthesis. researchgate.net For example, palladium nanoparticles supported on materials like charcoal can be recovered through simple filtration.

Renewable Feedstocks: A long-term objective in green chemistry is the utilization of starting materials derived from renewable sources, moving away from a reliance on petrochemicals.

By adopting these principles, the synthesis of 3-benzo Current time information in Denbighshire, GB.youtube.comdioxol-5-ylpyridine can be conducted in a more sustainable and environmentally responsible manner. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Benzo 1 2 Dioxol 5 Ylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

One-Dimensional NMR (¹H NMR, ¹³C NMR)

No specific experimental ¹H NMR or ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 3-Benzo np-mrd.orgnp-mrd.orgdioxol-5-ylpyridine, have been reported in the reviewed literature. Such data would be essential for the initial assignment of protons and carbons in the pyridine (B92270) and benzodioxole ring systems.

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY)

Detailed structural assignment and confirmation of connectivity within 3-Benzo np-mrd.orgnp-mrd.orgdioxol-5-ylpyridine would require two-dimensional NMR techniques. However, no published COSY, HSQC, HMBC, or NOESY spectra for this specific compound could be located. These experiments would be crucial for establishing proton-proton couplings, direct carbon-proton attachments, long-range carbon-proton correlations, and spatial proximities of nuclei, respectively.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Information regarding the use of advanced NMR techniques to analyze the stereochemistry or conformational properties of 3-Benzo np-mrd.orgnp-mrd.orgdioxol-5-ylpyridine is not available.

Mass Spectrometry for Molecular Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS)

No HRMS data for 3-Benzo np-mrd.orgnp-mrd.orgdioxol-5-ylpyridine are present in the surveyed scientific databases. HRMS is vital for confirming the exact molecular formula of a compound by providing a highly accurate mass measurement.

Tandem Mass Spectrometry for Structural Features

Similarly, there is no available information on the tandem mass spectrometry (MS/MS) of 3-Benzo np-mrd.orgnp-mrd.orgdioxol-5-ylpyridine. This technique would be instrumental in determining its fragmentation pathways, which in turn would help to confirm its structural features.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Specific experimental Infrared (IR) and Raman spectral data for 3-Benzo nih.govnih.govdioxol-5-ylpyridine, including peak positions, intensities, and assignments, are not available in the surveyed literature. While general characteristic vibrational modes for the benzodioxole and pyridine functional groups can be predicted, a detailed analysis requires experimental data for the specific molecule. For instance, studies on related compounds like 5-nitro-1,3-benzodioxole (B1580859) show characteristic bands for the benzodioxole ring system, but the presence and position of the pyridine ring would induce shifts and new bands that cannot be accurately described without direct measurement. orientjchem.org

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

A solved crystal structure for 3-Benzo nih.govnih.govdioxol-5-ylpyridine is not present in crystallographic databases. Consequently, a detailed discussion of its solid-state conformation, intermolecular interactions, molecular geometry, bond parameters, crystal packing, and potential polymorphism is not possible.

Determination of Molecular Geometry and Bond Parameters

Without X-ray crystallographic data, precise, experimentally determined bond lengths, bond angles, and dihedral angles for 3-Benzo nih.govnih.govdioxol-5-ylpyridine cannot be provided. While crystallographic studies of other molecules containing the benzo[d] nih.govnih.govdioxole ring confirm its general planarity, the specific parameters are unique to each compound's crystal structure. nih.govnih.govresearchgate.net

Analysis of Crystal Packing and Polymorphism

Information regarding the crystal packing, such as the formation of hydrogen bonds, π-π stacking interactions, and other non-covalent interactions that govern the supramolecular assembly of 3-Benzo nih.govnih.govdioxol-5-ylpyridine in the solid state, is unavailable. nih.govresearchgate.net Furthermore, without experimental evidence, any discussion of polymorphism—the ability of a compound to exist in more than one crystal form—would be purely speculative.

Chemical Reactivity and Derivatization Strategies for 3 Benzo 1 2 Dioxol 5 Ylpyridine

Functionalization of the Pyridine (B92270) Ring

The pyridine ring in 3-Benzo wikipedia.orgyoutube.comdioxol-5-ylpyridine is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, this deactivation is most pronounced at the 2-, 4-, and 6-positions, leaving the 3- and 5-positions as the most likely sites for electrophilic attack. Given that the benzo wikipedia.orgyoutube.comdioxole group already occupies the 3-position, further electrophilic substitution on the pyridine ring is challenging and often requires harsh reaction conditions.

Conversely, the pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions, especially if a suitable leaving group is present. A common strategy to enhance the reactivity of the pyridine ring towards both electrophiles and nucleophiles is through N-oxidation to form the corresponding pyridine-N-oxide. This modification increases the electron density in the ring, facilitating electrophilic substitution at the 4-position, and also activates the 2- and 4-positions for nucleophilic substitution.

Directed ortho-metalation (DoM) presents a powerful strategy for the regioselective functionalization of the pyridine ring at the C-2 and C-4 positions. In this approach, a directing group coordinates to a strong base, typically an organolithium reagent, facilitating deprotonation at an adjacent ortho position. While the benzo wikipedia.orgyoutube.comdioxol-5-yl substituent at the 3-position does not directly function as a classical directing group for ortho-metalation of the pyridine ring, the nitrogen atom of the pyridine itself can direct metalation. Treatment of 3-substituted pyridines with strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can lead to deprotonation at the C-2 or C-4 position, with the regioselectivity influenced by steric and electronic factors. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also pivotal in the derivatization of the pyridine ring. For instance, a bromo- or iodo-substituent can be introduced at a specific position on the pyridine ring, which can then participate in coupling reactions with boronic acids to form new carbon-carbon bonds.

Transformations of the Benzowikipedia.orgyoutube.comdioxole Moiety

The benzo wikipedia.orgyoutube.comdioxole moiety is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The positions ortho and para to the electron-donating oxygen atoms are activated. In 3-Benzo wikipedia.orgyoutube.comdioxol-5-ylpyridine, the pyridine ring at the 5-position of the benzodioxole will influence the regioselectivity of further substitutions on the benzodioxole ring. Electrophilic attack is generally directed to the positions ortho to the dioxole oxygens and not occupied by the pyridine ring.

A key transformation of the benzo wikipedia.orgyoutube.comdioxole group involves the cleavage of the methylenedioxy bridge. This can be achieved under various conditions, often involving Lewis acids such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃), to yield the corresponding catechol (1,2-dihydroxybenzene) derivative. This transformation is valuable as it unmasks two phenolic hydroxyl groups, which can then be further functionalized, for example, through etherification or esterification.

Regioselective and Chemoselective Reaction Development

The presence of two distinct aromatic rings in 3-Benzo wikipedia.orgyoutube.comdioxol-5-ylpyridine necessitates the development of regioselective and chemoselective reactions to achieve desired derivatization patterns.

Regioselectivity on the pyridine ring is a significant challenge. As mentioned, electrophilic substitution is directed to the 3- and 5-positions, while nucleophilic substitution (with a leaving group) occurs at the 2- and 4-positions. Directed ortho-metalation offers a powerful tool for achieving regioselectivity, allowing for functionalization at the C-2 or C-4 position depending on the reaction conditions and the directing group.

For the benzo wikipedia.orgyoutube.comdioxole ring, the inherent directing effects of the oxygen atoms and the pyridine substituent guide the regioselectivity of electrophilic aromatic substitution.

Chemoselectivity involves differentiating between the reactivity of the pyridine ring and the benzo wikipedia.orgyoutube.comdioxole ring. For instance, under mild electrophilic conditions, the more electron-rich benzo wikipedia.orgyoutube.comdioxole ring is expected to react preferentially over the electron-deficient pyridine ring. Conversely, reactions that target the pyridine nitrogen, such as quaternization with alkyl halides, will be chemoselective for the pyridine ring. Palladium-catalyzed cross-coupling reactions can be made chemoselective by introducing a halide at a specific position on either ring, thereby directing the coupling to that site.

Mechanisms of Chemical Transformations

Oxidation Pathways

The oxidation of 3-Benzo wikipedia.orgyoutube.comdioxol-5-ylpyridine can occur at several sites. The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation proceeds via the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent.

The methylenedioxy bridge of the benzo wikipedia.orgyoutube.comdioxole moiety can be susceptible to oxidative cleavage under certain conditions, although this is generally a more forcing reaction. The mechanism of this cleavage can be complex and may involve radical intermediates.

Reduction Pathways

The pyridine ring of 3-Benzo wikipedia.orgyoutube.comdioxol-5-ylpyridine can be reduced to a piperidine (B6355638) ring. This is typically achieved through catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium under a hydrogen atmosphere. The mechanism involves the stepwise addition of hydrogen atoms to the double bonds of the aromatic ring. Other reducing agents, such as sodium in liquid ammonia (B1221849) (Birch reduction), can lead to the formation of dihydropyridine (B1217469) derivatives. The specific regio- and stereochemistry of the reduction product depends on the catalyst, solvent, and reaction conditions.

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAAr) on the pyridine ring of 3-Benzo wikipedia.orgyoutube.comdioxol-5-ylpyridine typically requires the presence of a good leaving group (e.g., a halide) at the 2- or 4-position. The mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In this intermediate, the negative charge is delocalized over the aromatic system and onto the electronegative nitrogen atom, which stabilizes the intermediate. In the subsequent step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.

Electrophilic Aromatic Substitution (SEAr) on the benzo wikipedia.orgyoutube.comdioxole ring follows the general mechanism for electrophilic attack on an activated benzene (B151609) ring. The reaction is initiated by the generation of an electrophile. The π-electrons of the benzo wikipedia.orgyoutube.comdioxole ring act as a nucleophile and attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring. In the final step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product. The regioselectivity of this reaction is governed by the directing effects of the dioxole oxygens and the pyridine substituent.

Synthesis of Conjugates and Hybrid Molecules Incorporating the 3-Benzofrontiersin.orgresearchgate.netdioxol-5-ylpyridine Scaffold

The strategic design of hybrid molecules, which involves covalently linking two or more distinct pharmacophoric units, has emerged as a powerful approach in medicinal chemistry to develop novel therapeutic agents with potentially improved efficacy, selectivity, or pharmacokinetic profiles. The 3-benzo frontiersin.orgresearchgate.netdioxol-5-ylpyridine scaffold is a privileged structural motif found in numerous biologically active compounds. Its incorporation into conjugates and hybrid molecules is a key strategy for modulating the activity of other bioactive moieties. The synthesis of these complex molecules relies on robust and versatile chemical reactions that enable the efficient linkage of the benzodioxole-pyridine core to other chemical entities, such as other heterocycles, peptides, or pharmacophores.

Key derivatization strategies focus on introducing functional groups onto either the benzodioxole or the pyridine ring, which can then serve as handles for conjugation. Common approaches include palladium-catalyzed cross-coupling reactions and amide bond formations, which offer reliable methods for constructing these intricate molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are instrumental in forging carbon-carbon bonds to link the benzo frontiersin.orgresearchgate.netdioxole moiety with various pyridine-based structures. This method typically involves the reaction of a boronic acid or ester derivative of one scaffold with a halogenated derivative of the other in the presence of a palladium catalyst and a base.

For instance, a general strategy to create molecules containing the benzo frontiersin.orgresearchgate.netdioxol-5-yl-pyridine framework involves the coupling of benzo[d] frontiersin.orgresearchgate.netdioxol-5-ylboronic acid with a suitably functionalized halo-pyridine. This approach was utilized in the synthesis of triazolopyridine derivatives, where benzo[d] frontiersin.orgresearchgate.netdioxol-5-ylboronic acid was reacted with a brominated frontiersin.orgnih.govrsc.orgtriazolo[1,5-a]pyridine core. researchgate.net The reaction, catalyzed by Pd(dppf)Cl₂, proceeds under thermal conditions in a dioxane/water solvent system with potassium carbonate as the base, yielding the desired hybrid molecule where the benzodioxole ring is directly attached to the pyridine segment of the triazolopyridine system. researchgate.net This method highlights the utility of boronic acids as key intermediates for incorporating the benzodioxole scaffold into complex heterocyclic systems.

Amide Bond Formation

Amide bond formation is another cornerstone strategy for synthesizing conjugates, leveraging the stability and prevalence of the amide linkage in biological systems. This approach requires one molecular fragment to possess a carboxylic acid group and the other to have an amine functionality.

A prominent example is the synthesis of complex conjugates where a derivative of benzo[d] frontiersin.orgresearchgate.netdioxole is linked to a substituted aminopyridine. In the development of potent inhibitors, a molecule featuring a 1-(2,2-difluorobenzo[d] frontiersin.orgresearchgate.netdioxol-5-yl)cyclopropanecarboxamide moiety linked to a methylpyridin-2-yl fragment was synthesized. nih.gov This intricate structure, specifically 3-(6-(1-(2,2-difluorobenzo[d] frontiersin.orgresearchgate.netdioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid, demonstrates a sophisticated hybridization strategy. The key synthetic step is the formation of an amide bond between the cyclopropane (B1198618) carboxylic acid attached to the difluorobenzodioxole ring and the amino group on the substituted pyridine. nih.gov

Simpler conjugations have also been extensively explored. For example, benzo[d] frontiersin.orgresearchgate.netdioxol-5-amine can be readily acylated to form N-acyl conjugates. Studies have detailed the synthesis of a series of N-(benzo[d] frontiersin.orgresearchgate.netdioxol-5-yl)-2-(benzylthio)acetamides. frontiersin.org This synthesis involves converting a substituted (benzylthio)acetic acid into its more reactive acid chloride derivative using oxalyl chloride, followed by reaction with benzo[d] frontiersin.orgresearchgate.netdioxol-5-amine in the presence of a base like triethylamine (B128534) to yield the final amide conjugate. frontiersin.org Similarly, peptidyl derivatives have been created by forming amide links between the benzodioxole unit and amino acids. researchgate.netresearchgate.net

Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecular scaffolds in a single step from three or more starting materials. A notable example is the synthesis of a thiazolidin-4-one derivative incorporating the benzo frontiersin.orgresearchgate.netdioxole system. nih.gov This reaction involves the solvent-free, three-component condensation of 3,4-(methylenedioxy)benzylamine, mercaptoacetic acid, and 3,4,5-trimethoxybenzaldehyde. The reaction proceeds through the initial formation of an imine, which then undergoes nucleophilic attack by the sulfur atom of mercaptoacetic acid, followed by an intramolecular cyclization to yield the final hybrid molecule. nih.gov This strategy provides rapid access to diverse molecular frameworks containing the core benzodioxole structure.

The following table summarizes representative strategies for the synthesis of conjugates and hybrid molecules that incorporate the benzo frontiersin.orgresearchgate.netdioxole scaffold, a key component of the 3-benzo frontiersin.orgresearchgate.netdioxol-5-ylpyridine structure.

Interactive Data Table: Synthesis of Benzo frontiersin.orgresearchgate.netdioxole-Containing Hybrids

Target Hybrid Molecule ClassSynthetic StrategyKey ReagentsResulting LinkageRef.
Benzo frontiersin.orgresearchgate.netdioxolyl-TriazolopyridinesSuzuki CouplingBenzo[d] frontiersin.orgresearchgate.netdioxol-5-ylboronic acid, Bromo-triazolopyridine, Pd(dppf)Cl₂C-C Bond (Aryl-Aryl) researchgate.net
Benzo frontiersin.orgresearchgate.netdioxolyl-Pyridine AmidesAmide Bond Formation1-(2,2-Difluorobenzo[d] frontiersin.orgresearchgate.netdioxol-5-yl)cyclopropanecarboxylic acid, Aminopyridine derivativeAmide (-CO-NH-) nih.gov
N-Acyl Benzodioxole AcetamidesAmide Bond FormationBenzo[d] frontiersin.orgresearchgate.netdioxol-5-amine, Substituted (benzylthio)acetic acid, Oxalyl chlorideAmide (-NH-CO-) frontiersin.org
Benzodioxolyl-ThiazolidinonesMulti-Component Reaction3,4-(Methylenedioxy)benzylamine, Mercaptoacetic acid, Substituted benzaldehydeThiazolidinone Ring nih.gov
Benzodioxole Peptidyl DerivativesAmide Bond Formation6-Nitro-benzo frontiersin.orgresearchgate.netdioxole-5-yl acetic acid, Amino acid, DCC, HOBtPeptide Bond (-CO-NH-) researchgate.net

Computational and Theoretical Chemistry Studies of 3 Benzo 1 2 Dioxol 5 Ylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. dntb.gov.ua For a molecule such as 3-Benzo researchgate.netwikipedia.orgdioxol-5-ylpyridine, a DFT study, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p) or def2-TZVP, would be employed to optimize the molecule's geometry to its lowest energy state. researchgate.netdntb.gov.uamdpi.com

From this optimized geometry, a wealth of electronic properties can be calculated to predict the molecule's reactivity. Key parameters include ionization potential, electron affinity, chemical hardness (η), softness (σ), and electronegativity (χ). researchgate.net These global reactivity descriptors help in understanding the molecule's stability and its propensity to engage in chemical reactions. For instance, a large energy gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap) calculated by DFT suggests high kinetic stability. researchgate.net Mulliken population analysis can also be performed to determine the partial charges on each atom, identifying potential sites for nucleophilic or electrophilic attack. researchgate.net

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT (Note: These are example values based on related heterocyclic compounds and are not specific to 3-Benzo researchgate.netwikipedia.orgdioxol-5-ylpyridine.)

ParameterDefinitionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.1
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.8
Energy Gap (ΔE)ELUMO - EHOMO4.3
Ionization Potential (I)-EHOMO6.1
Electron Affinity (A)-ELUMO1.8
Hardness (η)(I - A) / 22.15
Softness (S)1 / (2η)0.23
Electronegativity (χ)(I + A) / 23.95

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

For 3-Benzo researchgate.netwikipedia.orgdioxol-5-ylpyridine, FMO analysis would involve visualizing the spatial distribution of the HOMO and LUMO. The HOMO is expected to be localized over the more electron-rich regions of the molecule, likely the benzo[d] researchgate.netwikipedia.orgdioxole ring system and the nitrogen atom of the pyridine (B92270) ring. The LUMO, conversely, would be distributed over the electron-deficient areas, primarily the pyridine ring. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net These calculations are crucial for predicting the outcomes of various reactions, including cycloadditions and electrophilic/nucleophilic substitutions. wikipedia.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays the electrostatic potential on the molecule's surface, with different colors representing varying potential values.

For 3-Benzo researchgate.netwikipedia.orgdioxol-5-ylpyridine, an MEP map would typically show:

Negative potential regions (red/yellow): These areas are rich in electrons and are susceptible to electrophilic attack. Such regions would be expected around the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the dioxole group. researchgate.netresearchgate.net

Positive potential regions (blue): These areas are electron-poor and are favorable sites for nucleophilic attack. These would likely be found around the hydrogen atoms of the molecule. researchgate.net

By analyzing the MEP map, one can predict how the molecule would interact with other reagents, for example, identifying the most likely sites for protonation or hydrogen bonding. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis of 3-Benzo researchgate.netwikipedia.orgdioxol-5-ylpyridine would explore the different spatial arrangements (conformers) of the molecule arising from rotation around the single bond connecting the pyridine and benzo[d] researchgate.netwikipedia.orgdioxole rings. Computational methods can identify the most stable conformer by calculating the potential energy as a function of the dihedral angle between the two ring systems. arxiv.orgmdpi.com Studies on similar bi-aryl systems often reveal that the lowest energy conformation is non-planar to minimize steric hindrance between the rings.

Molecular Dynamics (MD) simulations could further investigate the dynamic behavior of 3-Benzo researchgate.netwikipedia.orgdioxol-5-ylpyridine over time. By simulating the motion of atoms and molecules, MD provides insights into how the molecule behaves in solution, including its conformational flexibility and interactions with solvent molecules. arxiv.org

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of synthesized compounds.

Using methods like DFT (e.g., with the B3LYP functional), it is possible to calculate the theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net The calculated frequencies are often scaled to correct for systematic errors in the computational method. Comparing these predicted spectra with experimental data helps in assigning specific vibrational modes to the observed absorption bands. For the benzo[d] researchgate.netwikipedia.orgdioxole moiety, characteristic stretching vibrations for the C-O and O-C-O groups would be of particular interest. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.netmdpi.com Theoretical chemical shifts are calculated relative to a reference compound (e.g., tetramethylsilane, TMS) and can be correlated with experimental values. researchgate.netnih.gov This is particularly useful for assigning complex spectra and verifying the structure of a newly synthesized molecule. mdpi.com

Table 2: Illustrative Comparison of Experimental and Theoretical ¹H-NMR Chemical Shifts (Note: These are example values based on a related benzodioxole derivative and are not specific to 3-Benzo researchgate.netwikipedia.orgdioxol-5-ylpyridine.) researchgate.net

ProtonExperimental Shift (ppm)Theoretical Shift (ppm)
Aromatic CH7.217.02
Aromatic CH7.457.30
O-CH₂-O6.106.05

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions. For 3-Benzo researchgate.netwikipedia.orgdioxol-5-ylpyridine, these techniques could be used to study various transformations, such as its synthesis or subsequent functionalization.

By calculating the energies of reactants, transition states, intermediates, and products, a potential energy surface for a proposed reaction can be constructed. researchgate.net This allows chemists to determine the most likely reaction pathway by identifying the route with the lowest activation energy barrier. For instance, in studying a cycloaddition reaction, DFT can be used to distinguish between different possible regioselective outcomes and to determine whether the mechanism is concerted or stepwise. researchgate.net This predictive capability is essential for designing efficient synthetic routes and understanding the underlying factors that control chemical reactivity. frontiersin.orgresearchgate.net

Structure Activity Relationship Sar Studies of 3 Benzo 1 2 Dioxol 5 Ylpyridine Derivatives

Design Principles for Systematic Structural Modifications around the Scaffold

The design of novel derivatives based on the 3-Benzo frontiersin.orgnih.govdioxol-5-ylpyridine scaffold follows several established principles in medicinal chemistry. A primary strategy involves beginning with a "lead compound," which could be identified through high-throughput screening or from existing knowledge of pharmacophores. frontiersin.org For instance, a lead compound like N-(benzo[d] frontiersin.orgnih.govdioxol-5-yl)-2-((4-chlorobenzyl) thio) acetamide (B32628) was used as a starting point for the design of new auxin receptor agonists. frontiersin.org

Systematic modifications are then planned to explore the chemical space around the core scaffold. Key strategies include:

Isosteric Replacement: This involves substituting one atom or group of atoms with another that has similar physical or chemical properties. For example, in a series of 1,4-dihydropyridine (B1200194) derivatives, the benzofurazanyl and 2-nitrophenyl groups of known drugs were replaced with a benzo[d] frontiersin.orgnih.govdioxo-6-yl group to create isosteric analogues with potential anticonvulsant activity. nih.gov

Substituent Modification: This is the most common approach, where various functional groups are introduced at different positions on the scaffold to probe interactions with a biological target. In the design of imidazo[1,5-a]pyridines, a one-pot, three-component reaction allows for significant diversity by varying the aromatic aldehydes used in the synthesis. scirp.org

Scaffold Hopping and Ring Fusion: In some cases, the core structure itself is altered. Fusing other heterocyclic rings, such as pyrazole, to a pyridine (B92270) can create novel chemical entities with different biological profiles. researchgate.net This approach aims to identify new core structures that maintain the key pharmacophoric features while improving properties like selectivity or metabolic stability.

These design principles are often guided by computational methods, such as molecular docking and pharmacophore modeling, which can predict how a designed molecule might interact with its target protein before it is synthesized. frontiersin.orgresearchgate.net

Impact of Substituent Variation on Molecular Interactions and Conformational Preferences

Molecular Interactions: The nature and position of substituents dictate the types of non-covalent interactions a molecule can form within a protein's binding site. These interactions are fundamental to biological activity.

Hydrogen Bonding: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. Modifications to other parts of the scaffold can introduce new hydrogen bond donors or acceptors, potentially forming crucial interactions with amino acid residues like Asp, Asn, Tyr, and Gln. nih.gov

π-π Stacking and Hydrophobic Interactions: The aromatic pyridine and benzodioxole rings can engage in π-π stacking with aromatic residues of a target protein, such as histidine or phenylalanine. nih.gov Adding lipophilic (fat-loving) substituents can enhance hydrophobic interactions, which is often a key determinant of binding affinity. researchgate.net

Electrostatic Interactions: The distribution of charge across the molecule, which is influenced by electron-withdrawing or electron-donating substituents, can guide its orientation and binding within the electrostatic field of a receptor pocket.

The dihedral angle, or the angle between the planes of the benzodioxole and pyridine rings, can be influenced by substituents. nih.gov A specific rotational angle might be required for optimal binding.

In fused ring systems, such as those involving a diazepine (B8756704) ring, modifications can lock the seven-membered ring into a specific, more desirable conformation for high potency.

Crystal structure analysis of related benzodioxole derivatives has shown that the molecule is often essentially planar, a feature that can encourage intermolecular interactions like π-π stacking. nih.govsemanticscholar.org

The interplay between these interactions and conformational effects is complex. A substituent that improves one type of interaction might negatively affect the molecule's ability to adopt the correct conformation, highlighting the need for careful and systematic variation.

Table 1: Illustrative SAR Data for Benzodioxole Derivatives This table demonstrates how substituent changes can affect biological activity in a related series of compounds.

Compound ID Scaffold R-Group (Substituent) Observed Activity
K-9N-(benzo[d] frontiersin.orgnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide3-BrHigh
K-10N-(benzo[d] frontiersin.orgnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide4-BrVery High
K-15N-(benzo[d] frontiersin.orgnih.govdioxol-5-yl)-2-(one-benzylthio) acetamideH (unsubstituted)Moderate
K-16N-(benzo[d] frontiersin.orgnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide3-CH3High
Data derived from a study on auxin receptor agonists. frontiersin.org

Pharmacophore Model Development (based on molecular mechanisms, not clinical efficacy)

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. It serves as a 3D template for designing new active compounds. The development of such a model is based on the structures of a set of known active molecules.

For derivatives of 3-Benzo frontiersin.orgnih.govdioxol-5-ylpyridine, a hypothetical pharmacophore model can be proposed based on the key structural elements and findings from related heterocyclic compounds. A typical model might consist of several key features:

Hydrogen Bond Acceptor (HBA): The nitrogen atom of the pyridine ring is a prominent HBA.

Aromatic Ring (AR): Both the pyridine and the benzodioxole rings can be defined as aromatic or hydrophobic features, crucial for interactions like π-π stacking.

Hydrophobic Center (HY): The benzodioxole moiety itself or additional lipophilic substituents can constitute a hydrophobic region that interacts with non-polar pockets in the target protein.

A study on pyrazolo[1,5-a]pyridine (B1195680) analogues identified a five-point pharmacophore (AHHRR) as crucial for activity, consisting of one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings. nih.gov This type of model provides specific spatial constraints, defining the ideal distances and angles between these features.

The development process typically involves:

Conformational Analysis: Generating a set of low-energy 3D conformations for each active molecule in the training set.

Feature Alignment: Aligning the conformations of the active molecules to identify common chemical features that overlap in 3D space.

Hypothesis Generation: Creating several pharmacophore hypotheses based on different combinations of features.

Validation: The best model is selected based on its ability to correctly classify active and inactive compounds and its statistical significance, often measured by parameters like a regression coefficient (R²) and a cross-validated coefficient (r²). nih.gov

Once validated, this pharmacophore model can be used as a 3D query to screen large virtual databases for new molecules that match the essential features, accelerating the discovery of novel lead compounds.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.gov These models are powerful predictive tools in drug design, allowing researchers to estimate the activity of newly designed compounds before they are synthesized, thereby saving time and resources. nih.govdmed.org.ua

The fundamental principle of QSAR is that variations in the biological activity of a set of structurally related compounds are dependent on the variations in their physicochemical properties. The process involves several key steps:

Data Set Preparation: A series of compounds with a known range of biological activities (e.g., IC₅₀ or pIC₅₀ values) is selected. The data is typically divided into a training set to build the model and a test set to validate it. nih.gov

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Related to molecular connectivity and shape.

Electronic descriptors: Such as atomic charges and dipole moments, often derived from quantum chemical calculations.

Physicochemical descriptors: Like lipophilicity (logP) and molar refractivity.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are used to find the best correlation between a subset of descriptors and the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested. Internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and external validation (using the test set, yielding a pred_r² value) are performed to ensure the model is robust and not a result of chance correlation. researchgate.net

A hypothetical QSAR model for a series of 3-Benzo frontiersin.orgnih.govdioxol-5-ylpyridine derivatives might look like the equation in the table below.

Table 2: Example of a QSAR Model Equation This table illustrates a hypothetical predictive model for biological activity.

Parameter Description
Equation pIC₅₀ = 0.65 * (logP) - 0.21 * (TPSA) + 1.2 * (HBA_count) + 3.54
pIC₅₀ The negative logarithm of the half-maximal inhibitory concentration; a measure of biological activity.
logP A measure of the molecule's lipophilicity (hydrophobicity).
TPSA Topological Polar Surface Area, related to a molecule's ability to permeate membranes.
HBA_count The number of hydrogen bond acceptors in the molecule.
0.91 (Coefficient of determination, indicates a good fit to the training data)
0.82 (Cross-validated R², indicates good internal predictive ability)
Note: This is a fictional model for illustrative purposes.

Such a model can provide valuable insights. For example, a positive coefficient for logP would suggest that increasing lipophilicity is beneficial for activity, while a negative coefficient for TPSA might indicate that lower polarity is favored. These insights can then guide the synthesis of the next generation of more potent compounds.

Molecular Mechanisms of Biological Activity for 3 Benzo 1 2 Dioxol 5 Ylpyridine and Its Analogs Non Clinical Focus

Enzyme Inhibition Studies at the Molecular Level

The interaction of 3-Benzo nih.govnih.govdioxol-5-ylpyridine and its analogs with various enzymes has been a subject of investigation to understand their potential as modulators of cellular processes.

While direct studies on 3-Benzo nih.govnih.govdioxol-5-ylpyridine are limited, research on related 1,3-benzodioxole (B145889) derivatives provides insights into potential Lactate Dehydrogenase (LDH) inhibition. LDH is a critical enzyme in anaerobic glycolysis, a pathway often upregulated in cancer cells (the Warburg effect). nih.gov Inhibition of LDH, particularly the LDHA isoform, is a strategy to disrupt cancer cell metabolism. nih.gov

Studies on synthetic 1,3-benzodioxole derivatives have shown that these compounds can act as inhibitors of LDHA. For instance, certain derivatives have demonstrated selective LDHA inhibition with IC50 values in the micromolar range. nih.gov The inhibitory mechanism is thought to involve the benzodioxole moiety, often in conjunction with other structural features like additional aromatic rings and trifluoromethyl (-CF3) groups, which are expected to contribute to the binding and inhibition of the enzyme. nih.gov

Table 1: LDH Inhibition by 1,3-Benzodioxole Analogs

Compound Target IC50 (µM) Key Structural Features
Compound 2 (a 1,3-benzodioxole derivative) LDHA 13.63 Two aromatic rings
Compound 10 (a 1,3-benzodioxole derivative) LDHA 47.2 Two aromatic rings, -CF3 moiety

Data sourced from a study on synthetic 1,3-benzodioxole derivatives as LDHA inhibitors. nih.gov

Although efforts to replace the thiazole (B1198619) ring in some pyrazole-based LDH inhibitors with a pyridine (B92270) ring were reported to be markedly unsuccessful, this highlights the specific structural requirements for potent LDH inhibition. nih.gov

P2X receptors are ATP-gated ion channels involved in various physiological processes, including neurotransmission and inflammation. nih.govd-nb.info While direct evidence for 3-Benzo nih.govnih.govdioxol-5-ylpyridine as a P2X receptor antagonist is not available, the field has seen the development of various antagonists for different P2X subtypes. These antagonists often exhibit subtype selectivity. nih.gov

For example, antagonists have been developed for P2X1, P2X2, P2X3, P2X4, and P2X7 receptors. nih.govd-nb.info The mechanisms of antagonism can be competitive, binding at the ATP binding site, or allosteric, binding to other sites on the receptor to modulate its function. nih.gov For instance, some salicylamide (B354443) derivatives act as allosteric inhibitors of the P2X1 receptor. nih.gov The development of piperazine-based P2X4 receptor antagonists has also been explored, with some compounds showing greater potency than the reference compound paroxetine. nih.gov Given the structural diversity of P2X receptor antagonists, it is plausible that a molecule like 3-Benzo nih.govnih.govdioxol-5-ylpyridine could interact with a P2X receptor subtype, but specific studies are required to confirm this.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a major target in cancer therapy. nih.gov Several inhibitors targeting the EGFR kinase domain have been developed. Research on structurally related compounds, such as benzo-anellated pyrrolo[2,3-b]pyridines and imidazole[1,5-a]pyridines, provides a basis for understanding how a molecule like 3-Benzo nih.govnih.govdioxol-5-ylpyridine might interact with EGFR. nih.govnih.gov

Studies on 4-benzylamino benzo-anellated pyrrolo[2,3-b]pyridines have identified compounds with submicromolar affinities for EGFR. nih.gov The substitution pattern on both the pyridine-like core and the associated benzylamine (B48309) residue significantly influences the inhibitory activity. nih.gov For instance, a 3-amino substitution on the benzylamine led to a Ki value of 0.101 µM for EGFR. nih.gov Furthermore, the introduction of a cyano group at the 5-position of the pyrrolopyridine scaffold significantly increased affinity, reaching nanomolar ranges. nih.gov

Molecular dynamics simulations on imidazole[1,5-a]pyridine derivatives have been used to predict their binding affinity to the EGFR kinase domain, highlighting the potential of pyridine-containing scaffolds as EGFR inhibitors. nih.gov

Table 2: EGFR Inhibition by Pyrrolo[2,3-b]pyridine Analogs

Compound Substitution EGFR Ki (µM)
5a 3-methoxybenzylamine >1
5b 3-chlorobenzylamine >1
5c 3-bromobenzylamine >1
5d 3-aminobenzylamine 0.101
6a 5-cyano, 3-methoxybenzylamine 0.072

Data from a study on novel dual inhibitors of EGFR and IGF-1R. nih.gov

Receptor Agonism/Antagonism via Molecular Interactions (e.g., Auxin Receptor TIR1)

In the realm of plant biology, analogs of 3-Benzo nih.govnih.govdioxol-5-ylpyridine have been investigated as modulators of the auxin receptor TIR1 (Transport Inhibitor Response 1). Auxin is a key plant hormone that regulates various aspects of growth and development. A study on a series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides demonstrated their activity as auxin receptor agonists.

One potent compound from this series, designated K-10, was found to have a strong binding affinity to the TIR1 receptor, even stronger than the natural auxin, 1-naphthylacetic acid (NAA), as suggested by molecular docking analysis. This interaction leads to the enhancement of auxin-related signaling responses and promotes root growth. The study revealed that these benzodioxole derivatives could serve as a promising scaffold for developing novel auxin receptor agonists.

Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Analysis on a molecular level)

The ability of benzodioxole-containing compounds to induce apoptosis (programmed cell death) and affect the cell cycle has been documented.

A study on a series of 4-aryl-4H-chromenes, which included a compound with a benzodioxole moiety (referred to as 3-NC), demonstrated the induction of apoptosis in human cancer cell lines. Treatment with this compound led to characteristic morphological changes of apoptosis, such as nuclear condensation and fragmentation. The induction of apoptosis was confirmed by Annexin V/PI staining and flow cytometry.

The apoptotic activity of the aforementioned benzodioxole-containing chromene derivative, 3-NC, was found to be mediated through the mitochondrial pathway. nih.gov This was evidenced by the modulation of key proteins in the Bcl-2 family. nih.gov

Western blot analysis revealed that treatment with 3-NC led to a down-regulation of the anti-apoptotic protein Bcl-2 and an up-regulation of the pro-apoptotic protein Bax. nih.gov The ratio of Bax to Bcl-2 is a critical determinant of cell fate, with a higher ratio favoring the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of the caspase cascade, leading to apoptosis. nih.gov The most significant modulation of Bax and Bcl-2 by 3-NC was observed in the HepG2 cell line. nih.gov This indicates that compounds containing the benzo nih.govnih.govdioxole scaffold can engage the intrinsic apoptotic pathway at the molecular level by altering the balance of pro- and anti-apoptotic proteins.

Table 3: Regulation of Apoptotic Proteins by a Benzodioxole Analog (3-NC)

Cell Line Treatment Change in Bcl-2 Expression Change in Bax Expression
HepG2 3-NC Down-regulation Up-regulation
T47D 3-NC Down-regulation Up-regulation
HCT116 3-NC Down-regulation Up-regulation

Qualitative data based on Western blot analysis from a study on 4-aryl-4H-chromenes. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Modes

To elucidate the potential interactions between 3-Benzo researchgate.netresearchgate.netdioxol-5-ylpyridine analogs and their biological targets at a molecular level, computational methods such as molecular docking and molecular dynamics simulations have been employed. These techniques provide valuable predictions of ligand-target binding modes and the stability of the resulting complexes.

Molecular docking studies on various pyridine-containing antimicrobial compounds have revealed their binding interactions within the active sites of key bacterial enzymes. For example, bis(indolyl)pyridines, which are analogs of the marine alkaloid nortopsentin, have been theoretically evaluated as inhibitors of thymidylate kinase, DNA gyrase B, and DNA topoisomerase IV subunit B. nih.gov Docking studies of these compounds have helped to identify the specific amino acid residues involved in the binding, providing a rationale for their observed antimicrobial activity. nih.gov

Similarly, for analogs containing the 1,3-benzodioxole moiety, molecular docking has been utilized to understand their binding modes. In a study on chalcone (B49325) and pyrazoline analogs of combretastatin (B1194345) A-4 incorporating a 1,3-benzodioxole ring, molecular docking and dynamics studies were performed to investigate their binding to tubulin. researchgate.net Although this study focused on anticancer activity, it demonstrates the utility of these computational methods for understanding the interactions of benzodioxole derivatives with protein targets.

In the context of antimicrobial research, docking studies on pyridine derivatives have shown their ability to bind to the biotin (B1667282) carboxylase active site in Escherichia coli, forming various types of bonding interactions with key amino acid residues. researchgate.net Furthermore, pyridyl substituted thiazolyl triazole derivatives have been synthesized, and their antimicrobial activity was correlated with their interactions within the target sites, with some derivatives showing high antibacterial activity against Gram-positive bacteria. scielo.br

Table 1: Summary of Antimicrobial Activity and Molecular Docking Studies for Analogs of 3-Benzo researchgate.netresearchgate.netdioxol-5-ylpyridine

Compound Class/AnalogAntimicrobial ActivityMolecular Target(s) (from Docking)
3-Pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid [(phenyl-,1,3-benzodioxol-5-yl)methylene]-hydrazidesAntibacterial properties researchgate.netNot specified
5-(Benzo[d] researchgate.netresearchgate.netdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivativesHigh activity against Gram-positive bacteria researchgate.netNot specified
Bis(indolyl)pyridinesInhibition of biofilm formation against S. aureus and E. coli nih.govThymidylate kinase, DNA gyrase B, DNA topoisomerase IV subunit B nih.gov
Pyridyl substituted thiazolyl triazolesHigh antibacterial activity against Gram-positive bacteria scielo.brNot specified
3,5-bis-(diazipine, pyrazolopyrimidine, pyrimidine (B1678525) and pyrazole) pyridine derivativesBroad spectrum antibacterial and antifungal profile researchgate.netBiotin carboxylase (E. coli) researchgate.net

Emerging Chemical Applications of 3 Benzo 1 2 Dioxol 5 Ylpyridine and Its Derivatives

Role as Versatile Synthetic Intermediates in Fine Chemical Synthesis

The benzo researchgate.networldresearchersassociations.comdioxole nucleus is a common feature in many natural products and pharmacologically active molecules. wikipedia.org When coupled with a pyridine (B92270) ring, it forms a scaffold that is a valuable precursor in the synthesis of more complex, high-value chemicals. Its utility as an intermediate is largely demonstrated through its participation in cross-coupling reactions, which allow for the construction of intricate molecular architectures.

A primary example of its role as a synthetic intermediate is the use of its boronic acid derivative, benzo[d] researchgate.networldresearchersassociations.comdioxol-5-ylboronic acid, in palladium-catalyzed Suzuki-Miyaura coupling reactions. worldresearchersassociations.comrsc.org This reaction is a powerful method for creating carbon-carbon bonds. Researchers have successfully coupled this boronic acid with various halogenated pyridines and other heterocyclic systems to generate a library of novel compounds. worldresearchersassociations.com For instance, the coupling of (6-bromobenzo[d] researchgate.networldresearchersassociations.comdioxol-5-yl)methanol derivatives with different boronic acids has been used to synthesize a series of complex triazole-containing benzodioxole products. worldresearchersassociations.com

This synthetic strategy has been pivotal in building libraries of compounds for biological screening. The ability to systematically modify the structure by introducing different substituents allows for the fine-tuning of the molecule's properties. The benzo researchgate.networldresearchersassociations.comdioxole portion often serves as a key pharmacophore, while the pyridine and other appended groups can be altered to optimize activity, selectivity, and pharmacokinetic properties. This modular approach has been used to establish unified synthetic routes for various classes of benzylisoquinoline alkaloids, such as aporphines and coptisines, which feature the benzo[d] researchgate.networldresearchersassociations.comdioxole structure. researchgate.net

Table 1: Examples of Synthetic Transformations Using Benzodioxole Intermediates

Starting Material / Intermediate Reaction Type Product Class Reference
Benzo[d] researchgate.networldresearchersassociations.comdioxol-5-ylboronic acid Suzuki-Miyaura Coupling Bi-aryl & Heterobi-aryl Compounds worldresearchersassociations.com
(6-bromobenzo[d] researchgate.networldresearchersassociations.comdioxol-5-yl)methanol Appel Reaction, Azide Substitution, Cycloaddition, Suzuki Coupling Triazole-benzodioxole derivatives worldresearchersassociations.com
3,4-METHYLENEDIOXYPHENYLBORONIC ACID Suzuki Coupling 2-(Benzo[d] researchgate.networldresearchersassociations.comdioxol-5-yl)pyridine nih.gov
Catechol & Dihalomethanes Cyclization 1,3-Benzodioxole (B145889) wikipedia.org
Salicylic acids & Acetylenic esters CuI-mediated reaction Functionalized Benzo researchgate.networldresearchersassociations.comdioxin-4-ones nih.gov

Applications in Materials Science (e.g., Photo-stabilizers)

The degradation of polymeric materials upon exposure to ultraviolet (UV) radiation is a significant challenge that limits their lifespan and performance. Photostabilizers are additives designed to protect polymers by mitigating the harmful effects of light. canada.ca The mechanisms of protection include UV absorption, where the additive harmlessly dissipates the energy as heat, and radical scavenging, which terminates the chain reactions that lead to polymer breakdown. canada.camdpi.com

Aromatic and heterocyclic compounds are often investigated for these properties due to their ability to absorb UV radiation. sigmaaldrich.com While specific research on 3-benzo researchgate.networldresearchersassociations.comdioxol-5-ylpyridine as a dedicated photo-stabilizer is not extensively documented, the inherent properties of its constituent parts suggest potential in this area. The benzodioxole moiety, like other aromatic systems, exhibits UV absorption. researchgate.net The development of novel UV absorbers is an active area of materials science research, with various organometallic complexes and Schiff bases being incorporated into polymer backbones to enhance photostability. mdpi.comnih.gov

The effectiveness of a photostabilizer often depends on its ability to integrate into the polymer matrix and its stability over time. Research into the functionalization of polymers with additives containing moieties like bis[2-(6-methoxynaphthalen-2-yl)propanoate] has shown that such complexes can act as efficient stabilizers for materials like poly(methyl methacrylate) (PMMA). nih.gov Given the synthetic versatility of the 3-benzo researchgate.networldresearchersassociations.comdioxol-5-ylpyridine scaffold, its potential incorporation into more complex stabilizing agents or direct grafting onto polymer chains represents a plausible avenue for future research in materials science.

Contributions to Agrochemical Research (e.g., Plant Growth Regulation Mechanisms)

A notable area of research involves the design of agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1). Auxins are a class of plant hormones that play a central role in root growth. By mimicking natural auxins, synthetic compounds can be used to enhance root systems. worldresearchersassociations.com Using computer-aided drug discovery approaches, a series of N-(benzo[d] researchgate.networldresearchersassociations.comdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized. worldresearchersassociations.comcanada.ca These compounds were developed by screening chemical libraries against the TIR1 receptor, leading to the identification of a lead compound, HTS05309 (N-(benzo[d] researchgate.networldresearchersassociations.comdioxol-5-yl)-2-((4-chlorobenzyl) thio) acetamide). worldresearchersassociations.com

Further empirical modifications of this lead structure resulted in the synthesis of 22 new derivatives, designated K-1 to K-22. worldresearchersassociations.comcanada.ca Bioassays revealed that several of these compounds exhibited significant root growth-promoting activity in both Arabidopsis thaliana and Oryza sativa (rice). worldresearchersassociations.com In particular, the derivative K-10 showed an exceptional ability to promote root growth, far exceeding that of the commonly used synthetic auxin, 1-naphthylacetic acid (NAA). worldresearchersassociations.com Transcriptome analysis confirmed that K-10 induces a transcriptional response similar to natural auxin and down-regulates genes that inhibit root growth. This research highlights how the benzo researchgate.networldresearchersassociations.comdioxole scaffold can be a core component of highly effective, next-generation plant growth regulators. worldresearchersassociations.comcanada.ca

Table 2: Benzodioxole Derivatives in Plant Growth Regulation Research

Compound Series Lead Compound Target Mechanism of Action Key Finding Reference
N-(benzo[d] researchgate.networldresearchersassociations.comdioxol-5-yl)-2-(one-benzylthio) acetamides (K-1 to K-22) HTS05309 Auxin Receptor TIR1 Agonist; mimics natural auxin to stimulate auxin signaling pathways. Derivative K-10 significantly promotes root growth in Arabidopsis and rice, outperforming NAA. worldresearchersassociations.com,, canada.ca

Development as Probes for Chemical Biology Investigations

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or enzymes, thereby allowing researchers to study and understand complex biological processes. The synthetic tractability and inherent bioactivity of the benzo researchgate.networldresearchersassociations.comdioxole framework make it an excellent starting point for the development of such probes.

The auxin receptor agonists described in the previous section serve as a prime example. The K-10 compound was specifically developed as a potent and selective agonist for the TIR1 receptor. worldresearchersassociations.com As such, it is not only a potential agrochemical but also a valuable chemical tool to probe the intricacies of the auxin signaling pathway, helping to elucidate the roles of specific genes and proteins involved in plant development.

Beyond plant biology, benzo researchgate.networldresearchersassociations.comdioxole derivatives are being explored as probes for disease-related pathways in humans. For instance, new imidazole (B134444) derivatives were synthesized from 5-benzo researchgate.networldresearchersassociations.comdioxol-5-yl-1-methyl-1H-imidazole-2-carbaldehyde and evaluated for their ability to combat the parasite Leishmania infantum. The discovery that some of these compounds exhibit significant leishmanicidal activity provides a starting point for developing probes to study the vulnerabilities of this parasite and to identify new therapeutic targets. Similarly, a complex derivative was synthesized as a potent inhibitor of the interleukin-1-beta-converting enzyme (ICE), a key player in inflammation. researchgate.net Such inhibitors are crucial for investigating the role of ICE in various disease states.

These examples demonstrate that by strategically modifying the 3-benzo researchgate.networldresearchersassociations.comdioxol-5-ylpyridine core and its analogues, chemists can create tailored molecules that function as precise probes to dissect and understand fundamental biological mechanisms.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of pyridine (B92270) derivatives has traditionally involved methods that can be harsh and environmentally taxing. ijarsct.co.in Future research should prioritize the development of novel and sustainable synthetic routes to 3-Benzo acs.orgeisai.comdioxol-5-ylpyridine. Green chemistry principles offer a roadmap for this endeavor, encouraging the use of environmentally benign solvents, catalysts, and energy sources. ijarsct.co.innih.gov

Key areas for exploration include:

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient for creating complex molecules like substituted pyridines from simple precursors, often with high atom economy and reduced waste. acs.orgnih.gov Investigating novel MCRs that incorporate benzo acs.orgeisai.comdioxole-containing starting materials could provide direct and efficient access to the target compound and its derivatives.

Catalysis: The development of novel catalysts is central to sustainable synthesis. This includes heterogeneous catalysts, which can be easily recovered and reused, and biocatalysts or enzyme-mediated reactions that operate under mild conditions. acs.orgijarsct.co.in Research into Zn(II)-catalyzed solvent-free synthesis or the use of surface-modified catalysts could lead to more sustainable production methods for pyridine derivatives. acs.orgacs.org

Alternative Energy Sources: Microwave-assisted and ultrasonic-assisted syntheses have been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of pyridine scaffolds. nih.govnih.gov Applying these techniques to the synthesis of 3-Benzo acs.orgeisai.comdioxol-5-ylpyridine could offer significant advantages over conventional heating methods.

Solvent-Free and Aqueous-Phase Reactions: Moving away from volatile organic solvents is a core tenet of green chemistry. ijarsct.co.in Future synthetic strategies should explore solvent-free reaction conditions or the use of water as a solvent to minimize environmental impact. ijarsct.co.in

These modern synthetic approaches promise not only to make the production of 3-Benzo acs.orgeisai.comdioxol-5-ylpyridine more environmentally friendly but also to facilitate the creation of a diverse library of related compounds for further study.

Discovery of Undiscovered Biological Targets and Deeper Mechanistic Elucidation

Pyridine and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.netijnrd.org The benzodioxole moiety is also a component of many bioactive natural products and synthetic compounds. frontiersin.orgresearchgate.net The hybrid nature of 3-Benzo acs.orgeisai.comdioxol-5-ylpyridine suggests it may interact with a variety of biological targets, many of which may be currently undiscovered.

Future research should focus on:

Target Identification: Unbiased screening approaches, such as proteomics and chemical genetics, can be employed to identify the protein targets with which 3-Benzo acs.orgeisai.comdioxol-5-ylpyridine and its analogs interact within a cell or organism. This can reveal novel mechanisms of action and therapeutic possibilities.

Mechanistic Studies: Once potential targets are identified, detailed biochemical and biophysical assays are necessary to validate the interaction and elucidate the precise mechanism of action. This includes determining binding affinities, understanding how the compound modulates the target's function, and identifying the key structural features responsible for the interaction. For instance, derivatives of related compounds have been studied for their interaction with targets like the M2 muscarinic receptor and voltage-gated sodium channels. nih.govresearchgate.net

Phenotypic Screening: Assessing the effects of the compound across a wide range of cell-based assays can reveal unexpected biological activities and provide clues to its mechanism of action, guiding further target identification efforts.

A deeper understanding of the molecular mechanisms underlying the biological effects of 3-Benzo acs.orgeisai.comdioxol-5-ylpyridine is crucial for its potential development in various fields.

Advanced Computational Modeling and Artificial Intelligence in Design

For 3-Benzo acs.orgeisai.comdioxol-5-ylpyridine, future research can leverage:

Generative AI Models: Generative AI can design vast virtual libraries of novel derivatives based on the 3-Benzo acs.orgeisai.comdioxol-5-ylpyridine scaffold. eisai.comnih.gov These models can be trained on existing chemical and biological data to generate molecules with desired properties. elsevier.com

Predictive Modeling: AI and machine learning algorithms can predict various properties of designed molecules, including their potential biological activity, physicochemical characteristics, and synthetic accessibility, without the need for initial synthesis and testing. eisai.comelsevier.comverisimlife.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to understand the links between chemical structure and biological activity. elsevier.com

Molecular Docking and Simulation: Computational tools like molecular docking can predict how 3-Benzo acs.orgeisai.comdioxol-5-ylpyridine and its derivatives might bind to specific biological targets. nih.govnih.gov Molecular dynamics simulations can further explore the stability and dynamics of these interactions over time, providing a deeper understanding of the binding mechanism.

Integration with High-Throughput Screening for Structure-Mechanism Correlations

High-Throughput Screening (HTS) allows for the rapid, automated testing of thousands of compounds against specific biological targets. bmglabtech.comacs.org This technology is indispensable for building comprehensive structure-activity relationship (SAR) and structure-mechanism relationship (SMR) profiles.

Future research should involve:

Library Synthesis: The creation of a diverse chemical library based on the 3-Benzo acs.orgeisai.comdioxol-5-ylpyridine scaffold is the first step. The sustainable synthetic methods discussed in section 9.1 would be crucial for this effort.

Assay Development: Robust and miniaturized assays suitable for HTS must be developed for various biological targets of interest. bmglabtech.com These could include enzyme inhibition assays, receptor binding assays, or cell-based phenotypic screens. acs.org

HTS Campaigns: The compound library would then be screened against these assays to identify "hits"—compounds that show activity. bmglabtech.com

Data Analysis and SAR/SMR: The data generated from HTS campaigns can be analyzed to establish clear correlations between the chemical structures of the derivatives and their biological activity and mechanism of action. nih.govrsc.org This information is vital for rationally designing the next generation of compounds with improved potency and selectivity. youtube.com

By integrating HTS with synthetic chemistry and computational modeling, researchers can rapidly and efficiently map the biological potential of the 3-Benzo acs.orgeisai.comdioxol-5-ylpyridine scaffold.

Interdisciplinary Research with Materials Science and Agrochemistry (non-toxicological, non-clinical)

The unique structural and electronic properties of pyridine-containing compounds make them valuable in fields beyond medicine. nih.gov Interdisciplinary collaborations could uncover novel applications for 3-Benzo acs.orgeisai.comdioxol-5-ylpyridine.

Materials Science: Pyridine derivatives are used in the development of functional organic materials. innovations-report.comchemscene.com Future research could explore the use of 3-Benzo acs.orgeisai.comdioxol-5-ylpyridine as a building block for:

Organic Ligands: The pyridine nitrogen atom can coordinate with metal ions, making the compound a potential ligand for creating metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic or photophysical properties.

Functional Dyes and Fluorophores: The conjugated π-system of the molecule could be modified to create novel dyes or fluorescent probes for imaging applications or as components in organic electronic devices.

Agrochemistry: Pyridine derivatives are a cornerstone of the agrochemical industry, found in many herbicides, insecticides, and fungicides. researchgate.netgrandviewresearch.com Non-toxicological research into 3-Benzo acs.orgeisai.comdioxol-5-ylpyridine could focus on:

Scaffold for New Agrochemicals: The compound can serve as a lead structure for the discovery of new agrochemicals. researchgate.net The benzodioxole moiety, present in some natural insecticides, could be a beneficial feature.

Plant Growth Regulators: Research has shown that other benzodioxole derivatives can act as plant growth promoters by interacting with auxin receptors. frontiersin.org Investigating whether 3-Benzo acs.orgeisai.comdioxol-5-ylpyridine or its analogs possess similar activities could open new avenues in agriculture.

By exploring these interdisciplinary avenues, the full potential of 3-Benzo acs.orgeisai.comdioxol-5-ylpyridine as a versatile chemical entity can be realized.

Q & A

Q. What are the standard synthetic routes for 3-Benzo[1,3]dioxol-5-ylpyridine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Suzuki-Miyaura coupling is a common method. For example, describes the synthesis of structurally similar pyridine derivatives using Pd(OAc)₂/XPhos as a catalyst system in a dioxane/water solvent mixture at 100°C. Key steps include:
  • Use of aryl halides (e.g., chlorides) and boronic acids under inert conditions.
  • Purification via silica gel chromatography to isolate the product as a yellow solid.
  • Optimization tip: Adjust the stoichiometry of K₃PO₄ (base) to enhance coupling efficiency and reduce byproducts .
    Alternative routes include Buchwald-Hartwig amination for nitrogen-containing analogs ().

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve molecular geometry and confirm the benzodioxole-pyridine linkage. highlights SHELX’s robustness in small-molecule refinement .
  • NMR analysis : Compare aromatic proton signals (e.g., pyridine H-2/H-4 vs. benzodioxole protons) to verify substitution patterns. provides SMILES strings for benchmarking expected splitting patterns .
  • Mass spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., C₁₃H₉NO₂⁺ requires m/z 211.0633) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer :
  • Packing similarity analysis : Use Mercury’s Materials Module () to compare crystal structures of related compounds (e.g., 3,4-methylenedioxycinnamic acid derivatives in ). This identifies whether discrepancies arise from experimental noise or genuine polymorphism .
  • Twinned data refinement : For overlapping diffraction spots, SHELXL’s TWIN/BASF commands () can model twin laws and improve R-factor convergence .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound analogs in bioactivity assays?

  • Methodological Answer :
  • Systematic substitution : Synthesize analogs with modifications at the pyridine C-2/C-4 positions (e.g., methoxy, halogens) and compare bioactivity. demonstrates this approach using 3,5-disubstituted pyrrolo[2,3-b]pyridines .
  • Computational modeling : Dock optimized structures (DFT-minimized) into target protein active sites (e.g., using AutoDock Vina) to rationalize SAR trends. ’s SMILES data can be converted into 3D conformers for such studies .

Q. How can low yields in the synthesis of this compound be mitigated?

  • Methodological Answer :
  • Catalyst screening : Replace Pd(OAc)₂ with PdCl₂(dppf) for sterically hindered substrates ( notes XPhos improves stability but may not suit all cases) .
  • Solvent optimization : Test toluene/EtOH (3:1 v/v) instead of dioxane/water to enhance solubility of hydrophobic intermediates () .
  • Byproduct analysis : Use LC-MS to identify competing pathways (e.g., homocoupling of boronic acids) and adjust reaction time/temperature accordingly.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.